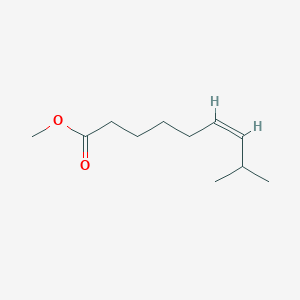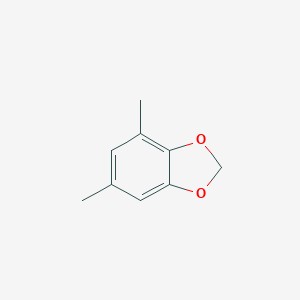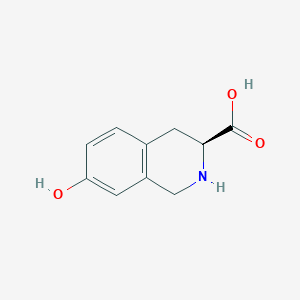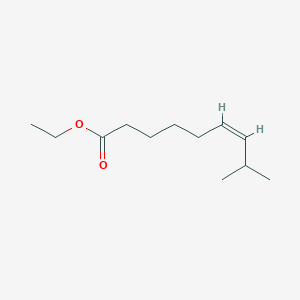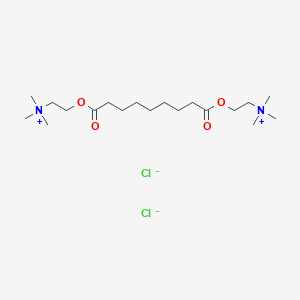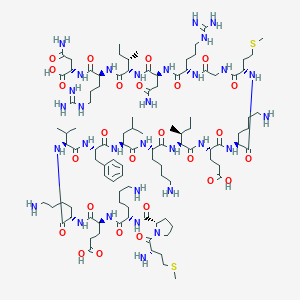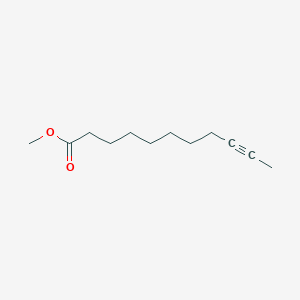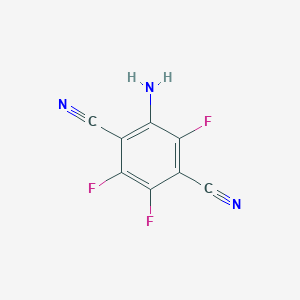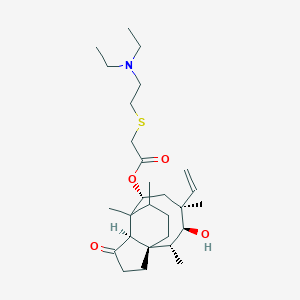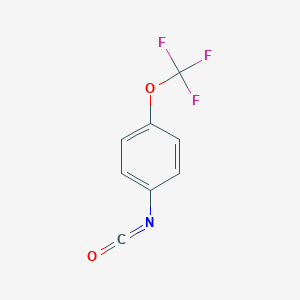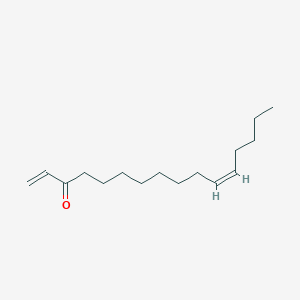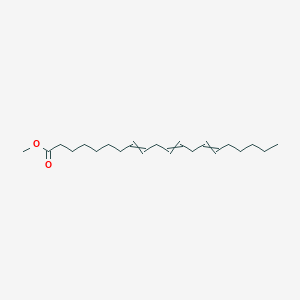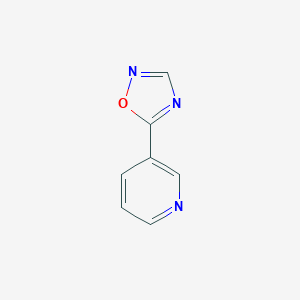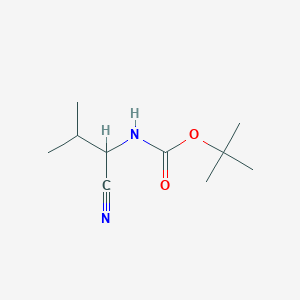![molecular formula C50H64O8 B154022 O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene CAS No. 136157-98-7](/img/structure/B154022.png)
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene is a derivative of calix arene, which is a macrocyclic compound with a basket-like structure. Calixarenes are known for their ability to act as hosts for various guest molecules, making them useful in supramolecular chemistry for applications such as sensing, separation, and catalysis.
Synthesis Analysis
The synthesis of calix arene derivatives typically involves the functionalization of the parent calix arene molecule. For example, the synthesis of 2-alkyl- and 2-carboxy-p-tert-butylcalix arenes can be achieved through the lithiation of tetramethoxy-p-tert-butylcalix arene followed by substitution with alkyl halides and carbon dioxide, yielding the products in 60-75% yield . This method could potentially be adapted to synthesize the bis(carboxymethyl) derivative by choosing appropriate substitution reagents.
Molecular Structure Analysis
Calix arenes can adopt different conformations such as cone, partial cone, and 1,3-alternate, depending on the substitution pattern and the conditions . The conformation affects the compound's ability to interact with guest molecules. The specific conformation of O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene is not detailed in the provided papers, but it can be inferred that the presence of substituents at the 1,3-positions may favor a cone or partial cone conformation.
Chemical Reactions Analysis
Calix arene derivatives can undergo various chemical reactions, including metallation , alkylation , and complexation with metal ions . The bis(carboxymethyl) groups in the compound of interest suggest that it could potentially bind to metal ions, forming complexes that could be of interest in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of calix arene derivatives are influenced by their conformation and substituents. For instance, the solubility can vary with different functional groups, and the ability to form complexes with ions or other molecules is a key chemical property . The bis(carboxymethyl) groups are likely to increase the solubility in polar solvents and enhance the compound's ability to interact with cations.
Case Studies
While the provided papers do not mention specific case studies involving O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix arene, they do provide insights into the behavior of similar calix arene derivatives. For example, p-tert-butylcalix arene hexaacetic acid shows strong binding affinity towards Pb(II) and forms a complex with octahedral coordination . This suggests that the bis(carboxymethyl) derivative could also form stable complexes with certain metal ions, which could be explored in further studies.
科学研究应用
Calixarenes, such as O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene, are a class of macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules. This characteristic makes them highly versatile for a range of scientific research applications, excluding those related to drug use, dosage, and side effects.
Catalytic and Environmental Applications
One notable application of related calixarene compounds is in catalysis, where they have been employed to enhance the synthesis of polyoxymethylene dimethyl ethers (OMEs). OMEs, particularly those with 3–5 CH2O units, are attractive as oxygenated fuels for diesel engines, offering reduced exhaust emissions. Research efforts are directed towards simplifying production processes, highlighting the potential of calixarene derivatives in environmental catalysis (Baranowski, Bahmanpour, & Kröcher, 2017).
Supramolecular Chemistry
Calixarene scaffolds, including derivatives of calixpyrrole, have shown promise in the self-assembly of supramolecular capsules. These structures are significant for their potential in creating novel adsorbents and electrochemical devices, as well as in biomaterials. The versatility of calix[4]pyrroles, in particular, demonstrates the broad applicability of calixarene derivatives in supramolecular chemistry (Ballester, 2011).
Material Science and Bioactivity
In material science, derivatives of calixarenes have been explored for their unique properties, such as the ability to incorporate into octacalcium phosphate, creating materials with potential for adsorption and biocompatibility applications. The incorporation of carboxylate ions into such structures exemplifies the chemical versatility and adaptability of calixarene-based compounds in designing materials with specific functionalities (Yokoi, Shimabukuro, & Kawashita, 2022).
Energy Conversion and Storage
The electrocatalytic oxygen evolution reaction (OER) is crucial for energy conversion and storage technologies, including water splitting and rechargeable metal-air batteries. Recent studies have highlighted the importance of developing efficient and economical catalysts for OER, with calixarene derivatives being potential candidates due to their structural and chemical properties. These efforts are part of a broader push to harness renewable energy sources and improve energy storage solutions (Tahir et al., 2017).
属性
IUPAC Name |
2-[[5,11,17,23-tetratert-butyl-27-(carboxymethoxy)-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H64O8/c1-47(2,3)37-19-29-15-33-23-39(49(7,8)9)25-35(45(33)57-27-41(51)52)17-31-21-38(48(4,5)6)22-32(44(31)56-14)18-36-26-40(50(10,11)12)24-34(46(36)58-28-42(53)54)16-30(20-37)43(29)55-13/h19-26H,15-18,27-28H2,1-14H3,(H,51,52)(H,53,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQCGICFHAMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)O)CC4=CC(=CC(=C4OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)O)C(C)(C)C)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H64O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

